molecular formula C14H8KO5S B1621980 Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate CAS No. 30845-78-4

Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate

Cat. No.: B1621980
CAS No.: 30845-78-4
M. Wt: 327.38 g/mol
InChI Key: YKHSDQDRVMUJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate is a chemical compound with the molecular formula C14H7KO5S and a molecular weight of 326.375 g/mol . It is known for its unique structure, which includes an anthracene backbone with sulfonate and ketone functional groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate typically involves the sulfonation of 9,10-dihydro-9,10-dioxoanthracene. The reaction is carried out under controlled conditions using sulfuric acid or chlorosulfonic acid as sulfonating agents. The resulting sulfonic acid derivative is then neutralized with potassium hydroxide to form the potassium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene-1,9,10-triol .

Scientific Research Applications

Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for synthesizing other anthracene derivatives and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving cellular processes and as a fluorescent probe due to its unique photophysical properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with biological molecules.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonate group enhances its solubility and facilitates its binding to specific sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3,4-dihydroxy-9,10-dioxo-9,10-dihydro-anthracene-2-sulphinate
  • N’- (9,10-dioxo-9,10-dihydro-anthracen-1-yl)-diazenium, tetrafluoroborate
  • N- (9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide
  • 9,10-dioxo-9,10-dihydro-anthracene-2-carbaldehyde
  • N- (9,10-dioxo-9,10-dihydro-1-anthracenyl)butanamide

Uniqueness

Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its solubility in water and ability to participate in a wide range of chemical reactions make it particularly valuable in research and industrial applications .

Properties

CAS No.

30845-78-4

Molecular Formula

C14H8KO5S

Molecular Weight

327.38 g/mol

IUPAC Name

potassium;9,10-dioxoanthracene-1-sulfonate

InChI

InChI=1S/C14H8O5S.K/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19;/h1-7H,(H,17,18,19);

InChI Key

YKHSDQDRVMUJGA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O.[K]

38641-06-4
30845-78-4

Related CAS

30637-95-7 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate
Reactant of Route 2
Reactant of Route 2
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate
Reactant of Route 3
Reactant of Route 3
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate
Reactant of Route 4
Reactant of Route 4
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate
Reactant of Route 5
Reactant of Route 5
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate
Reactant of Route 6
Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.